molecular formula C18H22N4O3S B440208 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide CAS No. 307544-40-7

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No.: B440208
CAS No.: 307544-40-7
M. Wt: 374.5g/mol
InChI Key: RVDHPVQUTOZADM-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a sulfonamide group, and a pyrimidine ring. Its chemical properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in cells, leading to the compound’s biological effects. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
  • N-[4-[(4-fluoropyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
  • N-[4-[(4-methoxypyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide

Uniqueness

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-12-19-18(20-13)22-26(24,25)16-9-7-15(8-10-16)21-17(23)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHPVQUTOZADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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